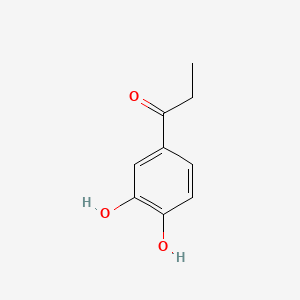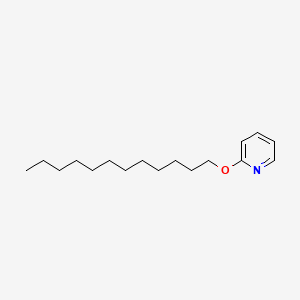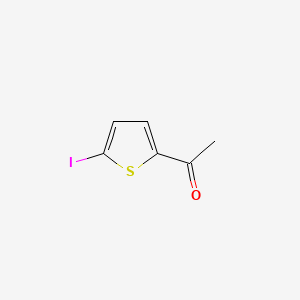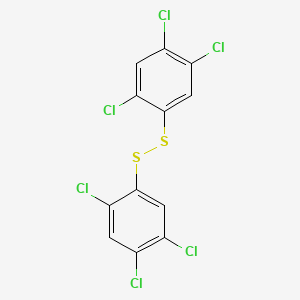
2,4,5-Trichlorophenyl disulfide
Vue d'ensemble
Description
2,4,5-Trichlorophenyl disulfide is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of 2,4,5-trichlorophenyl disulfide. The first paper discusses the synthesis of a tritium-labelled compound that is structurally related to 2,4,5-trichlorophenyl disulfide, involving chlorinated biphenyls and sulfone groups . The second paper examines the crystal structure of bis(2-chlorophenyl) disulfide, which shares the disulfide functional group and chlorinated phenyl rings, albeit with fewer chlorine substituents .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitutions and oxidation processes . For 2,4,5-trichlorophenyl disulfide, a similar approach could be employed, starting with a chlorinated biphenyl and introducing the disulfide linkage through appropriate chemical reactions. The synthesis process would likely involve careful control of reaction conditions to ensure the correct placement of chlorine atoms and the formation of the disulfide bond.
Molecular Structure Analysis
The molecular structure of bis(2-chlorophenyl) disulfide provides insights into the potential structure of 2,4,5-trichlorophenyl disulfide. The crystal structure analysis reveals that the chlorophenyl rings are synclinally related with a specific torsion angle down the disulfide bond vector . This suggests that in 2,4,5-trichlorophenyl disulfide, the additional chlorine atoms would likely influence the torsion angle and overall molecular conformation due to their steric and electronic effects.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2,4,5-trichlorophenyl disulfide, the presence of the disulfide bond in bis(2-chlorophenyl) disulfide indicates that redox reactions could be relevant . Disulfide bonds can undergo reduction to form thiols, and in the presence of oxidizing agents, thiols can be converted back to disulfides. The chlorinated phenyl rings may also participate in electrophilic aromatic substitution reactions, given the electron-withdrawing nature of the chlorine substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,5-trichlorophenyl disulfide can be partially inferred from the related compounds. The crystal structure of bis(2-chlorophenyl) disulfide suggests that similar compounds may crystallize in monoclinic space groups and have specific cell dimensions . The chlorinated phenyl rings and the disulfide bond contribute to the compound's stability, melting point, and solubility. The presence of multiple chlorine atoms in 2,4,5-trichlorophenyl disulfide would likely increase its density and influence its solubility in various solvents compared to bis(2-chlorophenyl) disulfide.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Sulfur-Substituted Tetrahedranes
The study by Ochiai, Nakamoto, Inagaki, and Sekiguchi (2011) discusses the synthesis of stable sulfur-substituted tetrahedrane derivatives using reactions involving tris(trimethylsilyl)tetrahedranyllithium with different types of disulfides, including diphenyl disulfide. This research highlights the potential application in the synthesis of complex organic molecules (Ochiai, Nakamoto, Inagaki, & Sekiguchi, 2011).
Tissue Sulfhydryl Groups
Ellman's (1959) research on the synthesis of water-soluble aromatic disulfide for determining sulfhydryl groups indicates its application in biological material analysis (Ellman, 1959).
Material Science and Electronics
Two-Dimensional Rhenium Disulfide (ReS2)
The study by Rahman, Davey, and Qiao (2017) focuses on ReS2, a two-dimensional transition metal dichalcogenide with unique properties. These properties include structural and vibrational anisotropy and layer-independent electrical and optical attributes, making it suitable for applications in solid-state electronics, catalysis, and energy harvesting/storage (Rahman, Davey, & Qiao, 2017).
Electrochemical Sensing
Huang et al. (2018) developed a sensor using molybdenum disulfide, ionic liquid, and gold/silver nanorods for the electrochemical detection of 2,4-dichlorophenol. This indicates the potential for environmental monitoring applications (Huang et al., 2018).
Chemistry and Molecular Interaction
Disulfide-Based Dynamic Combinatorial Chemistry
Research by Dumartin et al. (2020) delves into the use of disulfide-based chemistry in molecular recognition, indicating its relevance in creating artificial receptors for biologically significant molecules (Dumartin et al., 2020).
High-Pressure Chemistry of Disulfides
Sobczak et al. (2018) explored the application of pressure and temperature in disulfide metathesis reactions, which is a novel approach in chemical synthesis (Sobczak et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,4-trichloro-5-[(2,4,5-trichlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6S2/c13-5-1-9(17)11(3-7(5)15)19-20-12-4-8(16)6(14)2-10(12)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVJVEOHQKNMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)SSC2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022211 | |
| Record name | 2,4,5-Trichlorophenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichlorophenyl disulfide | |
CAS RN |
3808-87-5 | |
| Record name | Bis(2,4,5-trichlorophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trichlorophenyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3808-87-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichlorophenyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trichlorophenyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRICHLOROPHENYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE043UTU8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



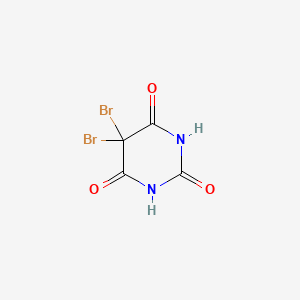
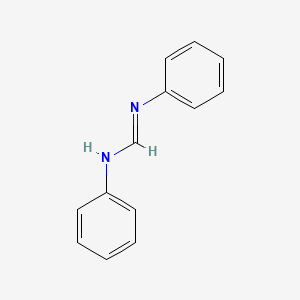

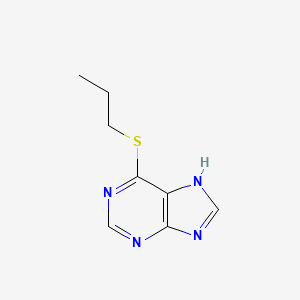
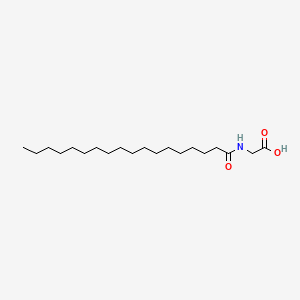
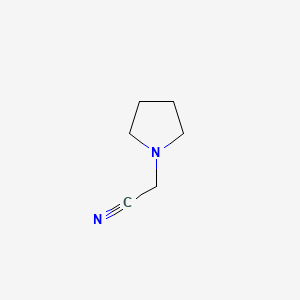
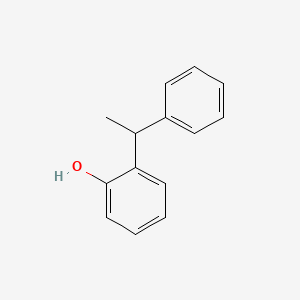
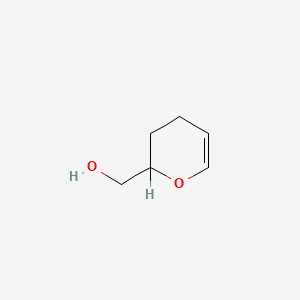
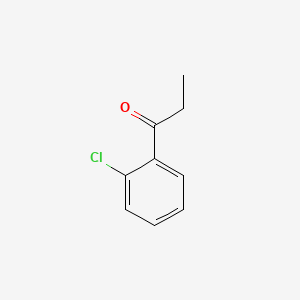

![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)
